4-(4-Fluorophenyl)pyrimidin-2-amine
Overview
Description
4-(4-Fluorophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C10H8FN3 . It is used in the preparation of potent deoxycytidine kinase inhibitors .
Synthesis Analysis
The synthesis of 4-(4-Fluorophenyl)pyrimidin-2-amine and its derivatives has been a subject of research. For instance, a study reported the synthesis of a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety .Molecular Structure Analysis
The molecular structure of 4-(4-Fluorophenyl)pyrimidin-2-amine can be found in various databases such as PubChem . Further structural analysis can be found in scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Fluorophenyl)pyrimidin-2-amine can be found in databases like PubChem .Scientific Research Applications
Field
This research falls under the field of Medicinal Chemistry and Pharmacology .
Application
A series of 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed, synthesized, and evaluated for their anticancer activities .
Method
The compounds were synthesized and their antiproliferative activity was compared to the standard drug cisplatin .
Results
Most of the synthesized compounds exhibited moderate to high antiproliferative activity. Among them, one compound was found to be the most active on MCF-7 and HepG2 cancer cell lines, with IC 50 values of 3.77±0.36 and 3.83±0.26 µM, respectively .
Inhibition of Aurora Kinase A
Field
This research is in the field of Biochemistry and Molecular Biology .
Application
A series of 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety were designed and synthesized for the inhibition of Aurora kinase A .
Method
The compounds were synthesized and their biological activities were determined by flow cytometry for cell cycle analysis and by immunoblot analysis for the detection of Aurora kinase A (AURKA) activity .
Results
One derivative inhibited AURKA activity and reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells. This derivative caused the accumulation of the G2/M phase of the cell cycle and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .
Antiviral Activities
Field
This research falls under the field of Virology and Pharmacology .
Application
Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin .
Method
The compounds were synthesized and their antiviral activity was compared to the standard drug Ribavirin .
Results
The compounds showed promising antiviral activity, suggesting that further modification of these amines could lead to potent antiviral therapeutics .
Various Biological Activities
Field
This research is in the field of Biochemistry and Molecular Biology .
Application
Indole derivatives, which are structurally similar to “4-(4-Fluorophenyl)pyrimidin-2-amine”, possess various biological activities .
Method
The compounds were synthesized and their biological activities were determined by various assays .
Results
Indole derivatives showed various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Antiviral Activities
Field
This research falls under the field of Virology and Pharmacology .
Application
Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin .
Method
The compounds were synthesized and their antiviral activity was compared to the standard drug Ribavirin .
Results
The compounds showed promising antiviral activity, suggesting that further modification of these amines could lead to potent antiviral therapeutics .
Various Biological Activities
Field
This research is in the field of Biochemistry and Molecular Biology .
Application
Indole derivatives, which are structurally similar to “4-(4-Fluorophenyl)pyrimidin-2-amine”, possess various biological activities .
Method
The compounds were synthesized and their biological activities were determined by various assays .
Results
Indole derivatives showed various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety And Hazards
The safety data sheet for 4-(4-Fluorophenyl)pyrimidin-2-amine can be found on ChemicalBook . It provides information about the hazards associated with this compound.
Relevant Papers Several papers have been published on the topic of 4-(4-Fluorophenyl)pyrimidin-2-amine . These papers provide more detailed information about the compound and its applications.
properties
IUPAC Name |
4-(4-fluorophenyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQMEWBCECPRET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345515 | |
Record name | 4-(4-fluorophenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)pyrimidin-2-amine | |
CAS RN |
85979-49-3 | |
Record name | 4-(4-Fluorophenyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85979-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-fluorophenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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